molecular formula C7H8BrNO B3030392 4-Bromo-3,5-dimethyl-1H-pyrrole-2-carbaldehyde CAS No. 89909-51-3

4-Bromo-3,5-dimethyl-1H-pyrrole-2-carbaldehyde

Cat. No.: B3030392
CAS No.: 89909-51-3
M. Wt: 202.05
InChI Key: MZWOWXCHTRXTRI-UHFFFAOYSA-N
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Description

4-Bromo-3,5-dimethyl-1H-pyrrole-2-carbaldehyde is an organic compound with the molecular formula C7H8BrNO. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of a bromine atom at the 4-position, two methyl groups at the 3- and 5-positions, and an aldehyde group at the 2-position. It is commonly used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 4-Bromo-3,5-dimethyl-1H-pyrrole-2-carbaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced products.

    Substitution: The bromine atom at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: 4-Bromo-3,5-dimethyl-1H-pyrrole-2-carboxylic acid.

    Reduction: 4-Bromo-3,5-dimethyl-1H-pyrrole-2-methanol.

    Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-Bromo-3,5-dimethyl-1H-pyrrole-2-carbaldehyde depends on its specific application

    Enzyme Inhibition: It can act as an inhibitor of specific enzymes by binding to their active sites.

    Receptor Binding: The compound can bind to receptors and modulate their activity.

    Signal Transduction: It can influence signal transduction pathways by interacting with key signaling molecules.

Comparison with Similar Compounds

4-Bromo-3,5-dimethyl-1H-pyrrole-2-carbaldehyde can be compared with other similar compounds, such as:

    4-Bromo-1H-pyrrole-2-carbaldehyde: Lacks the methyl groups at the 3- and 5-positions, resulting in different chemical properties and reactivity.

    3,5-Dimethyl-1H-pyrrole-2-carbaldehyde:

    4-Chloro-3,5-dimethyl-1H-pyrrole-2-carbaldehyde: Similar structure but with a chlorine atom instead of bromine, leading to differences in reactivity and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-bromo-3,5-dimethyl-1H-pyrrole-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-4-6(3-10)9-5(2)7(4)8/h3,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZWOWXCHTRXTRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1Br)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10660331
Record name 4-Bromo-3,5-dimethyl-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89909-51-3
Record name 4-Bromo-3,5-dimethyl-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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